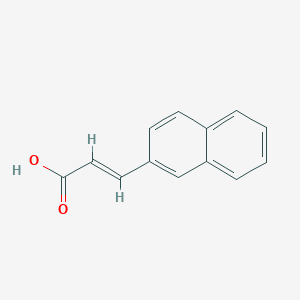

3-(2-萘基)丙烯酸

描述

3-(2-Naphthyl)Acrylic Acid is a compound that inhibits the enzymatic activity of benzylpiperidine N-acetyltransferase, an enzyme that catalyzes the conversion of benzylamine to benzylpiperidine .

Molecular Structure Analysis

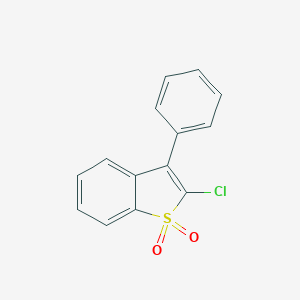

The molecular formula of 3-(2-Naphthyl)Acrylic Acid is C13H10O2 . It has an exact mass of 198.22 g/mol . The IUPAC name is (E)-3-naphthalen-2-ylprop-2-enoic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Naphthyl)Acrylic Acid include a density of 1.245±0.06 g/cm3, a melting point of 210-212°C, a boiling point of 393.1±11.0 °C, and a refractive index of 1.665 .科学研究应用

光化学研究

该化合物能够进行[2 + 2]环加成光化学反应,使其在光化学研究中具有价值。 晶体内的这种反应会导致晶格重构,这对于理解光化学过程的基本原理至关重要 .

荧光研究

在紫外光照射下,3-(2-萘基)丙烯酸晶体显示出中间荧光增强。 这种特性对于荧光研究和荧光材料的开发具有重要意义 .

晶体工程

该化合物通过定制的结晶条件培养出多种晶体形式,例如块状、微棒和微片。 这种多功能性对于晶体工程应用至关重要,在晶体工程应用中,可以控制晶体的形状和尺寸以实现特定的功能 .

医药中间体

3-(2-萘基)丙烯酸: 用作医药制造中的中间体。 它的化学性质使其成为各种药物分子的构建单元,突出了其在药物化学中的重要性 .

材料科学

在紫外光照射下,3-(2-萘基)丙烯酸微片晶体的独特裂纹模式和结构完整性保持可以为具有所需机械性能的先进材料的设计提供信息 .

作用机制

Target of Action

This compound is a synthetic molecule and its specific biological targets are yet to be identified .

Mode of Action

It is known that acrylic acid derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s worth noting that acrylic acid derivatives have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (19822 g/mol), melting point (210-212°C), and boiling point (3931±110 °C), may influence its pharmacokinetic profile .

Result of Action

It has been suggested that naphthyl acrylic acid derivatives can undergo solid-state photodimerization, which could potentially lead to various photomechanical responses .

Action Environment

The action of 3-(2-Naphthyl)Acrylic Acid can be influenced by various environmental factors. For instance, the photomechanical behavior of naphthyl acrylic acid derivatives has been shown to be dependent on the crystal shape, which can be influenced by the crystallization conditions .

安全和危害

生化分析

Biochemical Properties

The biochemical properties of 3-(2-Naphthyl)Acrylic Acid are not fully understood yet. It is known that this compound can participate in certain chemical reactions. For instance, it has been used in the synthesis of other compounds

Cellular Effects

It has been suggested that this compound could have potential effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can participate in certain chemical reactions

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 210-212°C and a boiling point of 393.1±11.0 °C .

属性

IUPAC Name |

(E)-3-naphthalen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51557-26-7 | |

| Record name | 3-(Naphth-2-yl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of using 3-(2-Naphthyl)acrylic acid in the synthesis of labeled peptides?

A1: The research article describes the synthesis of a specifically labeled peptide using a derivative of 3-(2-Naphthyl)acrylic acid. The compound, 2-N-acetylamino-3-(2-naphthyl)acrylic acid, is asymmetrically reduced using tritium gas and a chiral catalyst to produce a labeled amino acid, N-acetyl-D-3-(2-naphthyl)-[2,3-3H] alanine []. This labeled amino acid is then incorporated into the peptide sequence. This approach allows for the creation of a labeled peptide with a high specific activity, useful for studying its interactions and behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxycarbonyl-2-phenyl-4,5-dihydrospiro[1,3-thiazole-5,9'-(9'H)-fluorene]](/img/structure/B371471.png)

![6-azido-2-ethoxycarbonyl-7-oxo-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-3-spiro-9'-(9'H)-fluorene](/img/structure/B371472.png)

![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)

![2-[(Mesitylsulfanyl)(sulfinyl)methyl]thiophene](/img/structure/B371486.png)

![N-{[mesityl(mesitylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371489.png)